molecular formula C11H10N2O B12011446 Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- CAS No. 28740-73-0

Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro-

Cat. No.: B12011446
CAS No.: 28740-73-0
M. Wt: 186.21 g/mol
InChI Key: PWAGBXSIUSOETB-UHFFFAOYSA-N
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Description

Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- is a complex organic compound that belongs to the class of benzodiazepines fused with a pyrrole ring. This compound is of significant interest due to its potential pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. The unique structure of this compound allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an ortho-phenylenediamine derivative with a suitable pyrrole carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form dihydro derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Dihydro derivatives with reduced double bonds.

    Substitution: Substituted benzodiazepine derivatives with various functional groups.

Scientific Research Applications

Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. Additionally, it may interact with other neurotransmitter systems, contributing to its anticonvulsant properties.

Comparison with Similar Compounds

  • Diazepam
  • Lorazepam
  • Alprazolam
  • Clonazepam
  • Midazolam

This detailed article provides a comprehensive overview of Pyrrolo(1,2,3-ef)(1,5)benzodiazepin-2(1H)-one, 3,4-dihydro-, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

28740-73-0

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

1,9-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraen-10-one

InChI

InChI=1S/C11H10N2O/c14-10-5-7-13-6-4-8-2-1-3-9(12-10)11(8)13/h1-4,6H,5,7H2,(H,12,14)

InChI Key

PWAGBXSIUSOETB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC3=C2C(=CC=C3)NC1=O

Origin of Product

United States

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